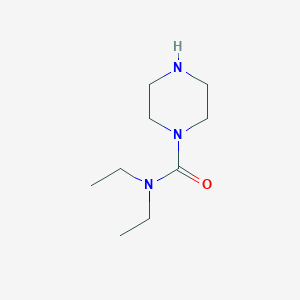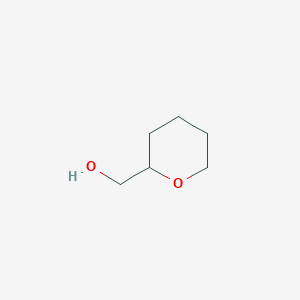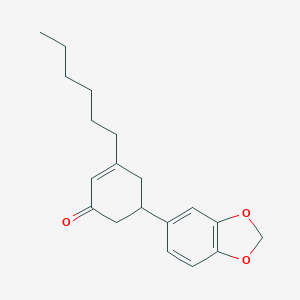
1-メルカプト-2-プロパノール
概要
説明
1-Mercapto-2-propanol, also known as 1-mercaptopropan-2-ol, is an organic compound with the molecular formula C3H8OS and a molecular weight of 92.16 g/mol . It is a thiol alcohol, characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) on a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
作用機序
Target of Action
1-Mercapto-2-propanol is primarily used as a chain transferring agent . It interacts with polymeric chains, particularly those formed by hydrogen-bonded 1,2-propanols . The compound’s primary role is to modulate the molecular weight and chain length of these polymers .
Mode of Action
The compound’s mode of action is based on its ability to form bonds with polymeric chains . As a chain transferring agent, 1-Mercapto-2-propanol can interrupt the growth of a polymer chain and initiate the formation of a new chain . This results in polymers with lower molecular weight and shorter chain length .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of certain polymers . The compound’s ability to form bonds with polymeric chains and alter their properties suggests that it may influence various biochemical pathways related to polymer synthesis and degradation .
Pharmacokinetics
Given its molecular weight and structure , it’s likely that the compound is absorbed and distributed throughout the body following administration. The compound’s metabolism and excretion would depend on various factors, including its chemical structure and the body’s enzymatic processes.
Result of Action
The primary result of 1-Mercapto-2-propanol’s action is the formation of polymers with low molecular weight and short chain length . This can have various implications depending on the specific context and application. For instance, in the field of materials science, such polymers might exhibit different physical and chemical properties compared to their high molecular weight counterparts .
Action Environment
The action, efficacy, and stability of 1-Mercapto-2-propanol can be influenced by various environmental factors. These might include temperature, pH, and the presence of other chemical entities. For instance, the compound’s ability to act as a chain transferring agent might be affected by the concentration of the polymer and the specific conditions under which the reaction takes place .
準備方法
1-Mercapto-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product .
Industrial production methods often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction is carefully controlled to optimize yield and purity, with subsequent purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
1-Mercapto-2-propanol undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: The hydroxyl group (-OH) can be reduced to form the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents include alkyl halides and tosylates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields disulfides, while reduction with lithium aluminum hydride produces the corresponding alkane .
類似化合物との比較
1-Mercapto-2-propanol can be compared with other similar compounds, such as:
2-Mercaptoethanol: Similar to 1-Mercapto-2-propanol, but with a shorter carbon chain. It is commonly used as a reducing agent in biochemistry.
3-Mercapto-1-propanol: Another thiol alcohol with the thiol group located at the terminal carbon. It has different reactivity and applications compared to 1-Mercapto-2-propanol.
1-Mercapto-2-butanol: A longer-chain thiol alcohol with similar properties but different physical characteristics due to the additional carbon atom.
1-Mercapto-2-propanol is unique due to its specific combination of functional groups and its versatility in various applications. Its ability to form self-assembled monolayers and its use as a chiral agent set it apart from other thiol alcohols .
特性
IUPAC Name |
1-sulfanylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFXNFGOYOOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893058 | |
| Record name | 1-Mercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-47-9 | |
| Record name | 1-Mercapto-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Mercaptopropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Mercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-mercaptopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



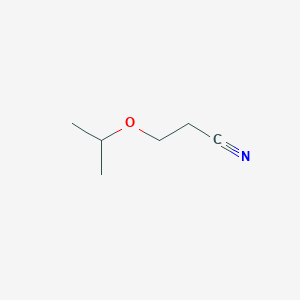


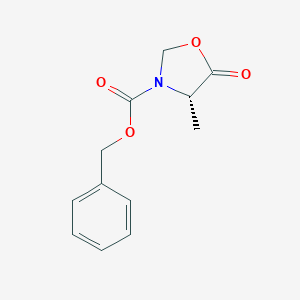
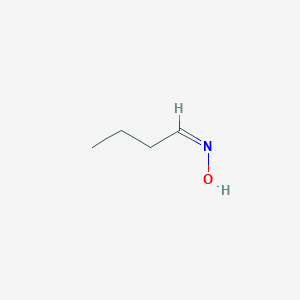

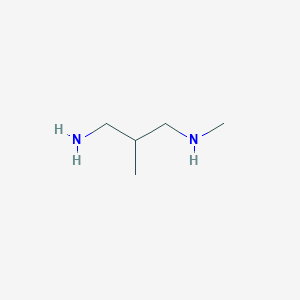
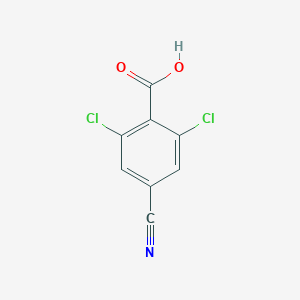
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
